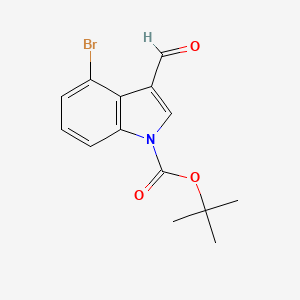

1-Boc-4-Bromo-3-formylindole

描述

Significance of Indole (B1671886) Derivatives in Chemical Research

Indole derivatives represent one of the most important classes of heterocyclic compounds in the field of drug discovery and medicinal chemistry. bldpharm.com Their structure is a key component in numerous natural products and pharmaceuticals, making them a "privileged scaffold" for the design of new therapeutic agents. bldpharm.comresearchgate.net The indole nucleus is found in the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net

The broad spectrum of biological activities associated with indole derivatives is remarkable, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. rsc.org For instance, indole-based compounds like the vinca (B1221190) alkaloids (vinblastine and vincristine) are crucial anticancer drugs that work by inhibiting tubulin polymerization. The structural versatility of the indole ring allows for extensive modification, enabling researchers to fine-tune the pharmacological properties of these molecules to target specific biological pathways and receptors. researchgate.net This adaptability has fueled continuous research into synthesizing novel indole derivatives to address significant healthcare challenges, from neurodegenerative diseases to drug-resistant infections.

The Role of Formyl and Bromo Functionalities in Indole Chemistry

The strategic placement of formyl (–CHO) and bromo (–Br) groups on the indole ring, as seen in 1-Boc-4-bromo-3-formylindole, dramatically enhances its synthetic utility. The formyl group is a highly versatile functional group in organic synthesis. acs.org It can be readily transformed into a variety of other functionalities; for example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as an electrophilic site for carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. acs.org The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring. researchgate.netacs.org

The bromine atom, typically introduced at positions like C4, serves as a valuable handle for cross-coupling reactions. nih.gov It is an excellent leaving group in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, alkyl, and alkynyl substituents, providing a powerful method for elaborating the indole core and building molecular complexity. nih.govcore.ac.uk The presence of both the formyl and bromo groups on the same indole scaffold thus provides orthogonal sites for chemical modification, allowing for a stepwise and controlled synthesis of highly functionalized molecules.

Overview of N-Boc Protection Strategies in Indole Synthesis

The nitrogen atom of the indole ring can be nucleophilic and reactive under certain conditions, which can interfere with desired chemical transformations at other positions of the ring. organic-chemistry.org To circumvent this, a protecting group is often installed on the nitrogen. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its stability under a variety of reaction conditions, including those that are nucleophilic or basic. cookechem.com

The N-Boc group is typically installed by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). cookechem.com This protection serves several purposes: it deactivates the nitrogen, preventing it from participating in unwanted side reactions, and it can also influence the regioselectivity of subsequent electrophilic substitutions. rsc.org Crucially, the Boc group can be removed under mild acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid, which are conditions that often leave other functional groups intact. cookechem.com This robust protection-deprotection strategy is indispensable in the multi-step synthesis of complex indole-containing target molecules, making N-Boc protected intermediates like this compound highly valuable in synthetic campaigns. rsc.orgbldpharm.com

The Compound in Focus: this compound

This compound, with the systematic name tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate, is a crystalline solid that serves as a key synthetic intermediate. echemi.comaksci.com Its strategic functionalization makes it a sought-after building block for creating more complex, high-value molecules. cymitquimica.com

| Property | Data |

| CAS Number | 303041-88-5 |

| Molecular Formula | C₁₄H₁₄BrNO₃ |

| Molecular Weight | 324.17 g/mol |

| Melting Point | 117-119 °C |

| Boiling Point | 426.7 °C at 760 mmHg |

| Density | 1.42 g/cm³ |

| Table 1: Physicochemical Properties of this compound. echemi.com |

Synthesis and Reactivity

The standard synthesis of this compound involves the N-protection of 4-bromoindole (B15604) with a Boc group, followed by formylation at the C3 position. The formylation is typically achieved through a Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The reactivity of this compound is dictated by its three key functional groups:

The N-Boc group: Provides stability and can be selectively removed to allow for N-functionalization or to yield the free indole.

The C3-formyl group: Acts as an electrophilic site for nucleophilic attack and can be converted into other functional groups. For example, it can undergo condensation reactions to form indole-chalcone hybrids. researchgate.net

The C4-bromo group: Serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C or C-N bonds.

An example of its utility is in the synthesis of precursors to biologically active natural products like Indiacen A and Indiacen B. researchgate.net

| Position | Functional Group | Common Reactions |

| N1 | Boc-protected Nitrogen | Deprotection (TFA, HCl) |

| C3 | Formyl | Reduction (e.g., NaBH₄), Oxidation, Condensation (e.g., Claisen-Schmidt) |

| C4 | Bromine | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling |

| Table 2: Reactivity of this compound Functional Groups. |

Spectroscopic Characterization

The structure of this compound is confirmed by standard spectroscopic methods. An example of its proton nuclear magnetic resonance (¹H NMR) spectrum in deuterochloroform (CDCl₃) would show characteristic signals for the aldehyde proton around 10.3 ppm, the aromatic protons of the indole ring, and a large singlet for the nine equivalent protons of the Boc group at approximately 1.69 ppm.

Applications in Synthesis

The unique trifunctional nature of this compound makes it a powerful building block in several areas of chemical science:

Medicinal Chemistry: It is a key intermediate for synthesizing a wide range of bioactive indole derivatives. By modifying the formyl group and performing cross-coupling at the bromine position, libraries of compounds can be generated for screening as potential drugs, such as kinase inhibitors for cancer therapy.

Materials Science: The electronic properties of indole derivatives make them candidates for use in organic electronics, such as in organic light-emitting diodes (OLEDs). This compound can be incorporated into polymer structures to enhance charge transport properties. It also serves as a scaffold for developing fluorescent probes for biological imaging applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-bromo-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQJQRVBNAQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654307 | |

| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303041-88-5 | |

| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 1 Boc 4 Bromo 3 Formylindole

Reactions Involving the Formyl Group

The aldehyde at the C3 position is the primary site for a range of nucleophilic additions and condensation reactions, enabling the construction of new bonds and the introduction of diverse functional groups.

The formyl group is an excellent electrophile for reactions with various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and extending the carbon framework of the indole (B1671886) scaffold.

The Wittig reaction provides a reliable method for converting the formyl group of 1-Boc-4-bromo-3-formylindole into an alkene. This transformation involves the reaction of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the corresponding vinyl-substituted indole. The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of (E)-alkenes. This olefination strategy is a cornerstone in synthetic organic chemistry for creating carbon-carbon double bonds from carbonyl compounds.

| Reactant 1 | Wittig Reagent | Conditions | Product | Yield (%) |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | tert-Butyl 4-bromo-3-((E)-2-(ethoxycarbonyl)vinyl)-1H-indole-1-carboxylate | Not Reported |

The formyl group of the indole substrate can undergo condensation reactions with active methylene (B1212753) compounds, which are compounds containing a CH₂ group flanked by two electron-withdrawing groups. These reactions, such as the Knoevenagel and Henry reactions, are fundamental carbon-carbon bond-forming processes.

The Henry Reaction , or nitro-aldol reaction, involves the base-catalyzed addition of a nitroalkane to the aldehyde. organic-chemistry.org For instance, the related compound 4-bromo-1H-indole-3-carboxaldehyde reacts with nitromethane in the presence of ammonium acetate to form 4-bromo-3-(2-nitrovinyl)indole. osti.gov This reaction proceeds via the addition of the nitronate anion to the formyl group, followed by dehydration to yield the nitroalkene product. osti.govcardiff.ac.uk This transformation is valuable for introducing a nitrovinyl group, which is a versatile precursor for other functionalities.

A similar transformation, the Knoevenagel Condensation , utilizes active methylene compounds like malonic acid or its esters. beilstein-journals.org The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. beilstein-journals.org In the Doebner modification of this reaction, malonic acid is used in pyridine, and the initial condensation product undergoes subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid. beilstein-journals.orgresearchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Henry Reaction | 4-Bromo-1H-indole-3-carboxaldehyde | Nitromethane | Ammonium acetate, Reflux | 4-Bromo-3-(2-nitrovinyl)indole | 83 osti.gov |

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). mnstate.edu This reaction is a direct and efficient method for forming a new carbon-carbon bond and converting the aldehyde into a secondary alcohol. For example, the addition of a Grignard reagent like phenylmagnesium bromide to this compound would be expected to yield the corresponding secondary alcohol, tert-butyl 4-bromo-3-(hydroxy(phenyl)methyl)-1H-indole-1-carboxylate, after an aqueous workup. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated. mnstate.edu

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of complex, peptide-like molecules known as α-acylamino amides. nih.govbeilstein-journals.org This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov this compound can serve as the aldehyde component in this reaction. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. beilstein-journals.orgyoutube.com Subsequent nucleophilic attack by the isocyanide followed by the carboxylate anion and an intramolecular Mumm rearrangement yields the final Ugi product. youtube.com

The resulting Ugi adducts are valuable intermediates for further chemical modifications, known as Post-Ugi Transformations . These transformations can involve intramolecular cyclizations to generate a wide array of heterocyclic scaffolds, including various fused-indole systems, making the Ugi reaction a key strategy in diversity-oriented synthesis. researchgate.net

| Amine | Carboxylic Acid | Isocyanide | Conditions | Product Class |

| Aniline (B41778) | Benzoic Acid | tert-Butyl isocyanide | Methanol, Room Temp. | α-Acylamino amide derivative of this compound |

The formyl group is a key precursor for the formation of carbon-nitrogen bonds, most commonly through reductive amination. This process transforms the aldehyde into a primary, secondary, or tertiary amine.

Reductive Amination is a one-pot procedure that combines the condensation of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com An efficient method for the direct reductive amination of aldehydes utilizes a combination of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), and NaBH₄. ias.ac.inresearchgate.net This system is effective for various aldehydes, including functionalized indole-3-carbaldehydes, and tolerates a wide range of functional groups, including halogens. ias.ac.inresearchgate.net This method provides a facile route to N-substituted aminomethylindoles from this compound. ias.ac.inresearchgate.net

| Reactant 1 | Amine | Reagents | Conditions | Product | Yield (%) |

| This compound | Benzylamine | B(C₆F₅)₃ (1 mol%), NaBH₄ | Ethanol, Room Temp. | tert-Butyl 4-bromo-3-((benzylamino)methyl)-1H-indole-1-carboxylate | High (Typical) ias.ac.inresearchgate.net |

Oxidative Transformations of the Formyl Moiety

The formyl group at the C3 position of the indole ring is susceptible to oxidation, providing a pathway to valuable indole-3-carboxylic acid derivatives. While specific studies on this compound are not prevalent, the oxidation of indole-3-carbaldehydes is a well-established transformation. researchgate.net Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a tetrahydrofuran/water mixture or sodium periodate are known to effectively convert the aldehyde to a carboxylic acid. researchgate.net This transformation is significant as indole-3-carboxylic acids are key structural motifs in various biologically active compounds.

Another potential oxidative pathway for 3-substituted indoles can lead to the formation of 2-oxindole derivatives. This type of oxidative rearrangement represents a powerful method for constructing the spirooxindole core, a privileged scaffold in many medicinal agents and natural alkaloids.

Reactions Involving the Bromo Substituent

The bromo substituent at the C4 position is a key handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for functionalizing aryl halides like this compound. The choice of reaction—Suzuki-Miyaura, Heck, or Sonogashira—allows for the introduction of aryl, vinyl, or alkynyl groups, respectively.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. libretexts.orgnih.govtcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.govtcichemicals.com For a substrate like this compound, the Suzuki-Miyaura reaction offers a direct route to 4-arylindole derivatives. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. libretexts.org

Below are typical conditions for a Suzuki-Miyaura coupling reaction applicable to bromo-indole substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.5-2.0 equiv.) |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Palladacycle pre-catalysts (1-5 mol%) |

| Ligand | SPhos, XPhos, or PPh₃ (1-6 mol%) |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2.0 equiv.) |

| Solvent | Dioxane/H₂O, Toluene, or 2-MeTHF |

| Temperature | 60-110 °C |

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, proving to be an effective method for C-C bond formation. organic-chemistry.orglibretexts.orgnih.govnih.gov This palladium-catalyzed reaction is particularly useful for introducing vinyl groups at the C4 position of the indole scaffold. organic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. libretexts.orgnih.gov The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org

The following table outlines common conditions for performing a Heck reaction with an aryl bromide substrate.

Table 2: Representative Conditions for Heck Reaction

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkene | Acrylates, styrenes, or other activated alkenes (1.5 equiv.) |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |

| Ligand | PPh₃, P(o-tol)₃, or phosphine-free systems |

| Base | Et₃N, K₂CO₃, or NaOAc (2.0 equiv.) |

| Solvent | DMF, DMA, or NMP |

| Temperature | 80-140 °C |

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. nih.govorganic-chemistry.orgresearchgate.net This transformation is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. organic-chemistry.org It provides a direct method for synthesizing 4-alkynylindoles, which are important precursors for more complex heterocyclic structures. nih.gov While traditional Sonogashira reactions often require stringent anhydrous and anaerobic conditions, modern protocols have been developed that are more robust. organic-chemistry.org Successful Sonogashira coupling of 4-bromo-1H-indole has been reported, demonstrating the feasibility of this reaction on the core scaffold. nih.gov

Typical conditions for a Sonogashira coupling are presented below.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Terminal Alkyne | Phenylacetylene or other terminal alkynes (1.5 equiv.) |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (1-5 mol%) |

| Copper Co-catalyst | CuI (2-10 mol%) |

| Base | Et₃N or piperidine |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 100 °C |

Beyond the three main coupling reactions, other transition metal-catalyzed transformations can be employed to functionalize the C4-bromo position, each offering unique advantages.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgnih.gov It has largely replaced harsher traditional methods and allows for the synthesis of a wide variety of aryl amines under relatively mild conditions. wikipedia.org The use of specialized phosphine ligands is often crucial for achieving high efficiency. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the high toxicity of tin reagents is a significant drawback. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.govresearchgate.net Organozinc reagents exhibit high functional group tolerance, and recent developments have led to more air- and moisture-stable solid reagents, increasing the reaction's practicality. nih.gov

Table 4: Overview of Other Coupling Reactions

| Reaction | Nucleophile | Key Features |

|---|---|---|

| Buchwald-Hartwig | Amine (primary or secondary) | Forms C-N bonds; requires specialized ligands. |

| Stille | Organostannane (R-SnR'₃) | Air- and moisture-stable nucleophiles; toxic reagents. |

| Negishi | Organozinc (R-ZnX) | High functional group tolerance; air-sensitive reagents (traditionally). |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone |

| Arylboronic acid |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| SPhos |

| XPhos |

| Triphenylphosphine (B44618) |

| Potassium phosphate |

| Cesium carbonate |

| Potassium carbonate |

| Dioxane |

| Toluene |

| 2-Methyltetrahydrofuran |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tri(o-tolyl)phosphine |

| Triethylamine (B128534) |

| Sodium acetate |

| Dimethylformamide |

| Dimethylacetamide |

| N-Methyl-2-pyrrolidone |

| Phenylacetylene |

| Bis(triphenylphosphine)palladium(II) dichloride |

| Copper(I) iodide |

| Piperidine |

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the carbon-bromine bond at the C4 position is activated towards nucleophilic attack. The formyl group (-CHO) at the C3 position is strongly electron-withdrawing and is located ortho to the bromine atom. This positioning is ideal for stabilizing the intermediate carbanion through resonance, thus making a classical SNAr reaction theoretically favorable.

However, in modern synthetic practice, direct SNAr reactions on such substrates are often superseded by more versatile and higher-yielding transition-metal-catalyzed cross-coupling reactions. These methods achieve the net result of substitution under milder conditions and with a broader substrate scope. A prime example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgnih.govlibretexts.org While mechanistically distinct from SNAr, it serves as the modern synthetic equivalent for substituting the C4-bromo group with an amino nucleophile. Attempts to perform such transformations via traditional SNAr by treatment with strong bases often result in very low yields. atlanchimpharma.com

| Reaction Type | Key Features | Applicability to this compound |

| Classical SNAr | Requires electron-withdrawing group ortho/para to leaving group. Proceeds via Meisenheimer complex. libretexts.orglibretexts.orgnih.gov | Electronically feasible due to the ortho-formyl group activating the C4-bromo position. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. wikipedia.orglibretexts.org Wide scope of amines and aryl halides. | A highly effective and common method for replacing the C4-bromo group with various primary and secondary amines. nih.govbeilstein-journals.org |

Metalation and Lithiation Strategies

The bromine atom at the C4 position serves as a synthetic handle for metalation, most commonly through halogen-metal exchange. This strategy allows for the conversion of the electrophilic C4 carbon into a potent nucleophile. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) instigates a rapid halogen-metal exchange. This process generates a 4-lithioindole species, which can then be trapped with a variety of electrophiles to introduce new functional groups at the C4 position.

This lithiation strategy is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. The resulting organolithium intermediate is highly reactive and can be quenched with electrophiles that would not react directly with the starting bromoindole.

Representative Metalation and Quenching Sequence:

Halogen-Metal Exchange: this compound is treated with an organolithium reagent (e.g., n-BuLi) in an anhydrous aprotic solvent like THF at -78 °C.

Formation of 4-Lithioindole: The bromine atom is exchanged for a lithium atom, creating the reactive intermediate.

Electrophilic Quench: An electrophile (E+) is added to the reaction mixture to form a new bond at the C4 position.

Common Electrophiles Used in Lithiation Strategies:

Aldehydes and Ketones: To form secondary and tertiary alcohols.

Carbon Dioxide (CO₂): To install a carboxylic acid group.

Alkyl Halides: To introduce alkyl chains (though this can be complicated by competing side reactions).

Borates (e.g., trimethyl borate): To form boronic esters, which are precursors for Suzuki cross-coupling reactions.

Reactions Involving the N-Boc Protecting Group

Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. The removal of the Boc group from this compound regenerates the N-H indole, which can be crucial for subsequent synthetic steps or for the biological activity of the final molecule. A variety of reagents and conditions can be employed for this deprotection.

The most common method involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). Other methods utilize mineral acids like hydrochloric acid (HCl) in organic solvents. Milder, more selective methods have also been developed to accommodate sensitive functional groups within the molecule.

| Deprotection Reagent/Method | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (DCM), room temperature | Standard, highly effective method. libretexts.org |

| Hydrochloric Acid (HCl) | HCl in solvents like 1,4-dioxane, methanol, or ethyl acetate | Common and cost-effective alternative to TFA. libretexts.org |

| Oxalyl Chloride / Methanol | Oxalyl chloride (3 equiv.) in methanol, room temperature | A mild procedure for selective N-Boc deprotection. libretexts.org |

| Zinc Bromide (ZnBr₂) | ZnBr₂ in a solvent like 2,2,2-trifluoroethanol | A Lewis acid-based method that can be useful for specific substrates. |

| Thermolytic Cleavage | Heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) | Cleavage can be achieved at reflux temperatures, sometimes accelerated by microwaves. |

| Methanol Quench after Lithiation | Addition of methanol during workup of a lithiation reaction | The in situ formation of lithium methoxide can cleave the Boc group. |

Role of Boc Group in Directing Reactivity

Beyond its primary function as a protecting group, the N-Boc substituent plays a significant role in modulating the reactivity of the indole ring system. Its presence has several important electronic and steric consequences.

Electronic Influence: The Boc group is electron-withdrawing, which significantly reduces the nucleophilicity of the indole nitrogen and the pyrrole (B145914) ring. This deactivation prevents unwanted side reactions during electrophilic additions intended for other parts of the molecule. It also makes the protons on the benzene (B151609) portion of the indole ring more acidic, facilitating directed ortho-metalation under certain conditions.

Steric Hindrance: The bulky tert-butyl component of the Boc group provides steric shielding around the indole nitrogen.

Facilitating Lithiation: The presence of the N-Boc group is often crucial for directed lithiation at the C2 position using reagents like sec-butyllithium. However, in this compound, reactivity is dominated by halogen-metal exchange at the C4 position.

Functionalization of the Indole Ring System

C-H Functionalization at Remote Positions (e.g., C2, C5, C6, C7)

Direct functionalization of the C-H bonds on the benzene core of the indole (positions C4, C5, C6, and C7) is a significant synthetic challenge due to their lower intrinsic reactivity compared to the C-H bonds of the pyrrole ring (C2 and C3). libretexts.org Achieving regioselectivity among the four benzenoid C-H bonds is even more difficult. libretexts.org However, advanced strategies, often involving transition-metal catalysis and the use of directing groups, have enabled such transformations.

For this compound, the C3 and C4 positions are already substituted. This leaves the C2, C5, C6, and C7 positions as potential sites for further C-H functionalization.

C2-Functionalization: The C2 position is the most acidic proton on the indole ring system, especially when the nitrogen is protected by a Boc group. This allows for deprotonation with a strong base followed by reaction with an electrophile. Furthermore, catalyst-controlled C-H activation can also selectively target the C2 position.

C5, C6, and C7 Functionalization: Accessing these remote positions typically requires a directing group strategy. khanacademy.org A substituent, often on the indole nitrogen or at the C3 position, physically directs a metal catalyst to a specific nearby C-H bond. For instance, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C5 and C4 positions. khanacademy.org Similarly, specific directing groups attached to the indole nitrogen can steer functionalization towards C7 or C6. khanacademy.org While the existing 3-formyl group on the target molecule can potentially act as a directing group, its effectiveness for remote C-H activation would depend heavily on the specific catalyst and reaction conditions employed.

| Position | Reactivity / Strategy | Notes |

| C2 | Most acidic C-H bond; accessible via deprotonation/lithiation or directed C-H activation. | The N-Boc group enhances the acidity of the C2-H. |

| C5 | Challenging; requires a directing group, potentially from the C3 or C4 position. | Remote functionalization is sterically and electronically difficult. |

| C6 | Challenging; typically requires a specific N-based directing group. khanacademy.org | Less sterically hindered than C5 and C7, but electronically less favored. |

| C7 | Challenging; accessible via chelation-assisted C-H activation using an N-directing group. khanacademy.org | The proximity to the indole nitrogen makes it a viable target for specific directing groups. khanacademy.org |

Regioselectivity in Electrophilic and Nucleophilic Reactions of this compound

The reactivity and regioselectivity of this compound are governed by the electronic and steric interplay of its constituent functional groups: the N-tert-butoxycarbonyl (Boc) protecting group, the bromine atom at the C4 position, and the formyl group at the C3 position. These substituents modulate the electron density of the indole ring, thereby directing the outcome of both electrophilic and nucleophilic attacks.

Electrophilic Reactions

The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, in this compound, the C3 position is already functionalized. The N-Boc group, while protecting the nitrogen, is an electron-withdrawing group through resonance, which deactivates the pyrrole ring towards electrophilic attack. Similarly, the formyl group at C3 is strongly electron-withdrawing, further deactivating the pyrrole ring.

Consequently, electrophilic aromatic substitution is directed towards the benzene portion of the indole. The bromine atom at C4 is a deactivating ortho-, para-director. This directs incoming electrophiles to the C5 and C7 positions. Steric hindrance from the adjacent Boc-protected pyrrole ring may influence the relative rates of substitution at these positions.

A significant class of electrophilic reactions for this compound involves palladium-catalyzed cross-coupling reactions at the C4-bromo position. The carbon-bromine bond provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are highly regioselective, occurring specifically at the site of the halogen.

Nucleophilic Reactions

The primary site for nucleophilic attack on this compound is the electrophilic carbon of the formyl group at the C3 position. This aldehyde functionality readily undergoes nucleophilic addition with a variety of nucleophiles, including organometallic reagents like Grignard and organolithium reagents, to yield secondary alcohols.

While nucleophilic aromatic substitution on the indole ring is generally disfavored due to its electron-rich nature, the presence of the electron-withdrawing formyl group could potentially activate the ring for such reactions under specific conditions. For instance, studies on similarly substituted indoles, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that nucleophilic substitution can occur at the C2 position. This suggests that the C2 position of this compound might be susceptible to attack by strong nucleophiles.

The regioselectivity of key transformations is summarized in the following table:

Table 1: Regioselectivity in Reactions of this compound

| Reaction Type | Reagents | Expected Major Product(s) | Regioselectivity and Remarks |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1-Boc-4-aryl-3-formylindole | Highly regioselective C-C bond formation at the C4 position. The reaction is tolerant of various functional groups on the boronic acid. |

| Heck Reaction | Alkene, Pd catalyst, base | 1-Boc-4-alkenyl-3-formylindole | Regioselective C-C bond formation at the C4 position, leading to the introduction of a vinyl group. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 1-Boc-4-alkynyl-3-formylindole | Specific formation of a C-C triple bond at the C4 position, providing access to functionalized alkynes. |

| Nucleophilic Addition | Grignard reagent (R-MgX) | 1-Boc-4-bromo-3-(hydroxyalkyl)indole | The formyl group at C3 is the exclusive site of attack for strong nucleophiles like Grignard reagents, yielding secondary alcohols. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | 1-Boc-4-bromo-3-formyl-6-substituted-indole and/or 1-Boc-4-bromo-3-formyl-7-substituted-indole | The benzene ring is the preferred site for electrophilic attack. The C4-bromo group directs substitution to the C5 and C7 positions. |

Advanced Applications in Complex Molecule Synthesis

Building Block for Alkaloid Synthesis

The indole (B1671886) nucleus is a ubiquitous feature in a vast number of alkaloids, many of which exhibit significant biological activity. The specific substitution pattern of 1-Boc-4-bromo-3-formylindole makes it an ideal starting material for the synthesis of various alkaloid frameworks, particularly those requiring functionalization at the C3 and C4 positions of the indole core.

Synthesis of Natural Product Cores (e.g., Ergot Alkaloids)

Ergot alkaloids, a prominent class of indole-containing natural products, are characterized by a tetracyclic ergoline (B1233604) ring system. nih.govnih.govrsc.org The synthesis of this complex core often necessitates a highly functionalized indole precursor. While direct examples detailing the use of this compound in the synthesis of the ergoline ring system are not prevalent in readily available literature, its structural features are highly conducive to such transformations. The 4-bromo substituent provides a handle for the introduction of the D-ring of the ergoline nucleus, a key step in many synthetic strategies. For instance, a 4-bromoindole (B15604) intermediate has been proposed as a precursor in the total synthesis of ergot alkaloids. researchgate.net

The synthetic utility of this building block can be illustrated by considering a general strategy for the construction of the ergoline core. The formyl group at the C3 position can be elaborated to introduce the necessary carbon framework for the C and D rings of the ergoline skeleton. The bromo group at the C4 position is then perfectly positioned for an intramolecular cyclization reaction, such as a Heck or Suzuki coupling, to close the D-ring and complete the tetracyclic core. The Boc protecting group serves to modulate the reactivity of the indole nitrogen and can be readily removed under acidic conditions at a later stage of the synthesis.

Total Synthesis of Specific Alkaloids

The strategic functionalization of this compound allows for its application in the total synthesis of specific alkaloids beyond the ergot family. The differential reactivity of the bromo and formyl groups enables a variety of synthetic manipulations. For example, the formyl group can undergo Wittig-type reactions, aldol (B89426) condensations, or reductive aminations to build complex side chains at the C3 position. The bromo group can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl substituents at the C4 position.

While specific total syntheses employing this compound are not extensively documented in the literature, the utility of similarly substituted indoles is well-established. For instance, the synthesis of various indole alkaloids often involves the use of 3-formylindoles as key intermediates. researchgate.net Furthermore, 4-bromoindoles have been utilized as precursors in the synthesis of clavicipitic acid, an ergot alkaloid. researchgate.net The combination of these functionalities in a single, protected building block like this compound streamlines the synthetic process by reducing the number of steps required for functionalization.

Precursor for Heterocyclic Scaffolds

The reactivity of this compound extends beyond alkaloid synthesis to the construction of a variety of novel heterocyclic scaffolds, many of which are of interest in medicinal chemistry and materials science.

Construction of Fused Indole Systems

The presence of the formyl and bromo groups in a 1,2-relationship on the indole ring makes this compound an excellent precursor for the synthesis of fused indole systems. The formyl group can be converted into a variety of other functional groups, such as a carboxylic acid, an amine, or a nitrile, which can then participate in intramolecular cyclization reactions with the bromo-substituted C4 position. This strategy allows for the construction of five-, six-, or even seven-membered rings fused to the c-face of the indole core.

For example, a Vilsmeier-Haack reaction on a 4-carboxyindole derivative, a reaction that introduces a formyl group at the 3-position, has been utilized in the synthesis of novel tetracyclic indole ring systems. nih.gov This demonstrates the potential of the 3-formyl-4-substituted indole framework in constructing complex, fused architectures. The bromo substituent in this compound provides a convenient handle for such cyclizations, often mediated by transition metal catalysts.

Synthesis of Biologically Relevant Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and the development of novel indole derivatives with therapeutic potential is an active area of research. chula.ac.thmdpi.com this compound serves as a versatile starting material for the synthesis of a wide range of biologically relevant indole derivatives. The formyl group can be used as a point of diversification, allowing for the introduction of various pharmacophores through reactions such as condensation with amines, hydrazines, or active methylene (B1212753) compounds.

For instance, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which have shown antibacterial activity, can be synthesized from indole-3-carboxaldehydes. nih.gov The bromo substituent at the 4-position of this compound offers an additional site for modification, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This dual functionality allows for the systematic exploration of the chemical space around the indole core, which is crucial for the optimization of biological activity.

Design and Synthesis of Functional Materials Precursors

While the primary applications of this compound are in the synthesis of complex organic molecules with biological activity, its unique electronic and structural features also make it a potential precursor for the design and synthesis of functional materials. The electron-rich indole core, coupled with the electron-withdrawing formyl group and the polarizable bromo substituent, can give rise to interesting photophysical and electronic properties.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Key Transformations

The functionalization of 1-Boc-4-bromo-3-formylindole often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for creating new carbon-carbon bonds at the C4-position. The elucidation of the mechanisms of these transformations is crucial for optimizing reaction conditions and extending their scope.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a Pd(0) complex. This step involves the insertion of the palladium atom into the C-Br bond, forming a Pd(II) intermediate. Studies on various bromoarenes have shown that this step can be rate-limiting, and its efficiency is influenced by the electron density at the carbon-halogen bond and the nature of the palladium catalyst and its ligands. illinois.edu

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the activation of the organoboron species by a base. The exact mechanism of transmetalation can vary, with computational studies suggesting different pathways depending on the specific reactants and conditions. researchgate.net For instance, DFT calculations on the Suzuki-Miyaura coupling of bromobenzene (B47551) have detailed the energetics of this step. nih.gov

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck Reaction: The Heck reaction, which couples the bromoindole with an alkene, also follows a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. wikipedia.org

Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the first step is the oxidative addition of this compound to a Pd(0) catalyst. odinity.com

Alkene Insertion (Migratory Insertion): The coordinated alkene then inserts into the Pd-C bond of the oxidative addition product. This migratory insertion step is crucial for the formation of the new carbon-carbon bond. libretexts.org

β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate generates the substituted alkene product and a palladium-hydride species. odinity.com

Reductive Elimination/Base Regeneration: The active Pd(0) catalyst is regenerated by the reaction of the palladium-hydride species with a base.

Mechanistic investigations, including kinetic studies and the isolation of intermediates, have been instrumental in refining our understanding of these catalytic cycles. For instance, detailed mechanistic studies on rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have provided insights into the factors controlling enantioselectivity, which could be relevant for developing stereoselective reactions with this compound. springernature.com

Role of Catalysts and Reagents

The success of transformations involving this compound is highly dependent on the choice of catalysts and reagents. Palladium complexes are the most common catalysts for cross-coupling reactions at the C4-position.

Catalysts:

Palladium Sources: Various palladium sources can be employed, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common choices. The selection of the palladium precursor can influence the catalytic activity and stability. beilstein-journals.orgmdpi.com

Ligands: The ligands coordinated to the palladium center play a critical role in modulating the catalyst's reactivity, stability, and selectivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and Xantphos, are frequently used. The steric and electronic properties of the ligand can impact the rates of oxidative addition and reductive elimination. beilstein-journals.orgenscm.fr For instance, in the coupling of N-protected 4-bromo-7-azaindoles, the combination of Pd₂(dba)₃ and Xantphos was found to be highly effective. beilstein-journals.org

Reagents:

Bases: In Suzuki-Miyaura reactions, a base is essential for the activation of the boronic acid or ester. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can affect the reaction rate and yield, and its selection is often crucial for achieving optimal results. mdpi.comnih.gov

Solvents: The solvent system can influence the solubility of the reactants and the stability of the catalytic species. Dioxane, toluene, and acetonitrile, often in combination with water, are commonly used for Suzuki-Miyaura reactions. beilstein-journals.orgmdpi.com

The following table summarizes typical catalysts and reagents used in Suzuki-Miyaura reactions of related bromo-heterocyclic compounds.

| Catalyst System | Base | Solvent | Substrate Scope | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Unprotected ortho-bromoanilines with boronic esters | nih.gov |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-protected 4-bromo-7-azaindoles with amides and amines | beilstein-journals.org |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids | mdpi.com |

DFT Calculations and Theoretical Modeling of Reactivity and Selectivity

Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the reactivity and selectivity of organic reactions, including those involving this compound.

Reactivity of the Indole (B1671886) Core: The electronic properties of the indole ring are significantly influenced by the substituents at the N1, C3, and C4 positions. The electron-withdrawing nature of the Boc group at N1 and the formyl group at C3 can modulate the electron density of the indole nucleus, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. nih.gov Theoretical studies on substituted indoles have shown that the nature of the substituent can impact the energies of the frontier molecular orbitals, which in turn governs the molecule's reactivity. nih.govmdpi.com

Modeling Catalytic Cycles: DFT calculations have been employed to model the entire catalytic cycle of palladium-catalyzed cross-coupling reactions. These studies can provide detailed information about the structures and energies of reactants, intermediates, and transition states. For example, DFT studies on the Suzuki-Miyaura reaction have elucidated the relative energy barriers of the oxidative addition, transmetalation, and reductive elimination steps, helping to identify the rate-determining step under different conditions. nih.gov A DFT study on a palladium-catalyzed tandem reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles has provided insights into the intricate mechanistic details of a complex transformation. informahealthcare.com

Ligand Effects: Computational studies have also been instrumental in understanding the influence of ligands on the catalytic process. By modeling the catalytic cycle with different ligands, it is possible to rationalize experimentally observed trends in reactivity and selectivity and to predict the performance of new ligand designs. enscm.fr

Stereochemical Aspects of Reactions

The presence of the formyl group at the C3 position of this compound opens up possibilities for stereoselective transformations.

Nucleophilic Addition to the Formyl Group: The carbonyl carbon of the formyl group is electrophilic and can be attacked by nucleophiles. When the nucleophile or the reaction conditions are chiral, this addition can proceed with high stereoselectivity, leading to the formation of chiral secondary alcohols. The principles governing stereoselective nucleophilic additions to aldehydes, such as the Felkin-Anh and Cram models, are applicable here. diva-portal.org The steric and electronic environment around the formyl group, influenced by the Boc-protected indole scaffold, will play a crucial role in directing the stereochemical outcome.

Asymmetric Catalysis: The development of catalytic asymmetric reactions of indoles is a vibrant area of research. nih.govacs.org Chiral catalysts, including both metal complexes and organocatalysts, can be employed to control the stereochemistry of reactions involving the indole nucleus or its substituents. For instance, enantioselective Friedel-Crafts reactions of indoles with various electrophiles have been extensively studied and demonstrate the potential for achieving high levels of stereocontrol. mdpi.com While direct applications to this compound may not be widely reported, the principles established in these studies can guide the design of stereoselective transformations for this specific substrate.

Future research on the versatile synthetic intermediate, this compound, is poised to explore more efficient, sustainable, and innovative chemical methodologies. As a functionalized indole, this compound serves as a valuable building block for complex molecules in medicinal chemistry and materials science. Emerging research avenues are focused on optimizing its synthesis, expanding its chemical utility, and leveraging its structure for the development of novel bioactive agents.

Future Directions and Emerging Research Avenues

The trajectory of research involving 1-Boc-4-bromo-3-formylindole is moving towards greener synthesis, advanced catalytic methods, precision in chemical transformations, and accelerated drug discovery processes.

常见问题

Q. Table 1: Synthetic Yield Optimization for this compound

| Step | Conditions | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 4h | 85 | 95 | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT, 12h | 92 | 98 | |

| Formylation | POCl₃/DMF, 60°C, 6h | 78 | 90 |

Q. Table 2: Common Spectral Artifacts and Solutions

| Artifact Type | Cause | Resolution Method |

|---|---|---|

| Split Boc-group peaks | Rotational isomerism | VT-NMR (25–60°C) |

| Broad formyl signal | Hydrogen bonding with solvent | Use CDCl₃ instead of DMSO |

| Unassigned MS fragments | In-source decay | Lower ionization voltage |

Methodological Frameworks

Q. How to design a study investigating the reactivity of this compound in cross-coupling reactions?

- Answer : Apply the PICO framework :

- Population : this compound derivatives.

- Intervention : Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids).

- Comparison : Vary ligands (e.g., PPh₃ vs. XPhos), bases (K₂CO₃ vs. Cs₂CO₃).

- Outcome : Yield, regioselectivity (HPLC), scalability.

Use FINER criteria to ensure feasibility (e.g., access to glovebox) and novelty (e.g., unexplored coupling partners) .

Q. How to analyze unexpected byproducts in the synthesis of this compound?

- Answer :

- LC-MS : Identify molecular ions of byproducts.

- Mechanistic probing : Add radical inhibitors (TEMPO) to test for bromination via radical pathways.

- Isolation and characterization : Scale-up the reaction, isolate byproducts via prep-TLC, and perform SCXRD or 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。